Stereochemical Purity: (1S,2S) Enantiomer vs. Other Isomers
The primary differentiator is the defined (1S,2S) absolute stereochemistry. The target compound is procured as this single enantiomer , in contrast to the (1R,2S)- and (1R,2R)- stereoisomers, which are available under different CAS numbers. No quantitative data on enantiomeric excess (e.e.) or diastereomeric purity beyond the general 98% chemical purity was identified in the available sources, making this a qualitative but critical distinction for stereospecific applications.
| Evidence Dimension | Stereochemical Identity |
|---|---|
| Target Compound Data | Defined (1S,2S) absolute configuration. |
| Comparator Or Baseline | Other stereoisomers: (1R,2S), CAS 1270175-15-9; (1R,2R), CAS 1269959-80-9. |
| Quantified Difference | Not quantifiable from available sources; represents a fundamental configurational difference. |
| Conditions | General chemical procurement specifications. |
Why This Matters
For any stereospecific synthesis or biological assay, the use of a specific enantiomer is non-negotiable, and procurement of the correct CAS number is the only way to ensure the intended molecule is used.
